molecular formula C16H15ClN4O2S B3560283 N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618412-96-7

N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3560283
CAS No.: 618412-96-7
M. Wt: 362.8 g/mol
InChI Key: QFENAQNHSULDBQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4, a furan-2-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 4-chlorophenyl group. Its structure is optimized for interactions with biological targets, particularly in inflammation and receptor modulation.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENAQNHSULDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618412-96-7
Record name N-(4-CHLOROPHENYL)-2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Biological Activity

N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C16H15ClN4OS2
  • Molecular Weight : 379.04485 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
  • InChIKey : IIXCZPFNTYZYEJ-UHFFFAOYSA-N

Table 1: Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+379.04485183.5
[M+Na]+401.02679196.9
[M+NH4]+396.07139191.2
[M+K]+417.00073188.7
[M-H]-377.03029188.2

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit considerable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy . The mechanism often involves interference with cell wall synthesis or function.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory potential. In particular, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's . Compounds with similar structures have reported IC50 values indicating strong inhibition against urease, a target for treating urinary infections.

Cytotoxic Activity

Cytotoxicity studies reveal that compounds related to this compound may exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The structure-activity relationship suggests that modifications in the triazole ring can enhance cytotoxicity.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes like AChE and urease.
  • Disruption of Cellular Functions : Interfering with protein synthesis or cell wall integrity in bacteria.
  • Induction of Apoptosis : In cancer cells, leading to programmed cell death through mitochondrial pathways.

Study on Antibacterial Activity

A recent study synthesized a series of triazole derivatives and evaluated their antibacterial activity against several strains. The most potent compounds demonstrated strong binding affinity to bovine serum albumin (BSA), indicating potential pharmacokinetic advantages in therapeutic applications .

Evaluation of Anticancer Properties

Another research effort focused on the cytotoxic effects of triazole derivatives against various human cancer cell lines. The findings revealed that certain modifications led to enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .

Summary of Findings

The compound's diverse biological activities suggest its potential as a lead compound for drug development in treating infections and cancer.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name Aryl Group Triazole Substituent Functional Role Key Biological Activity
Target Compound 4-Chlorophenyl Furan-2-yl Anti-inflammatory Antiexudative activity
VUAA1 (N-(4-ethylphenyl)-2-...) 4-Ethylphenyl 3-Pyridinyl Orco receptor agonist Mosquito larval repellent
OLC-12 (N-(4-isopropylphenyl)-2-...) 4-Isopropylphenyl 4-Pyridinyl Orco receptor agonist Odorant receptor activation
OLC-15 (N-(4-butylphenyl)-2-...) 4-Butylphenyl 2-Pyridinyl Orco receptor antagonist Inhibits insect olfaction
N-(2,4-difluorophenyl)-2-... (573931-40-5) 2,4-Difluorophenyl Furan-2-yl Unknown Structural analogue

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to VUAA1’s 4-ethylphenyl. Fluorinated derivatives (e.g., 573931-40-5) exhibit lower logP due to electronegative fluorine atoms .
  • Solubility : Pyridinyl-substituted compounds (VUAA1, OLC-12) show higher aqueous solubility than furan-containing analogues, attributed to pyridine’s hydrogen-bonding capacity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential reactions:

Triazole Core Formation : Cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid derivatives under reflux in ethanol or methanol, followed by alkylation with ethyl iodide to introduce the 4-ethyl group .

Sulfanyl-Acetamide Coupling : Reacting the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to ensure intermediates are free of byproducts .
  • Purify final products using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
    • IR : Confirm sulfanyl (C–S) stretch at ~650–700 cm⁻¹ and acetamide carbonyl at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (calculated for C₁₆H₁₅ClN₄O₂S: ~378.8 g/mol) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anti-inflammatory or anticancer contexts?

Methodological Answer:

  • SAR Design :
    • Substituent Variation : Compare analogs with substituents like methyl, methoxy, or halogens at the 4-chlorophenyl group to assess electronic effects on bioactivity .
    • Triazole Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects on target binding .
  • Biological Assays :
    • Anti-exudative Activity : Use rat formalin-induced edema models to quantify dose-dependent inhibition .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC₅₀ values with substituent patterns .

Q. How can computational methods predict the binding mechanisms of this compound to biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., higher anti-inflammatory activity with electron-withdrawing substituents) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific interactions .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the sulfanyl group in redox modulation or protein adduct formation .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability using rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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